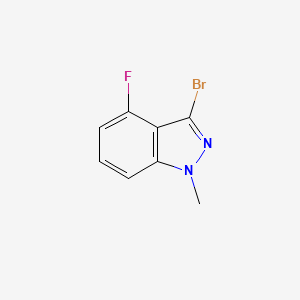

3-Bromo-4-fluoro-1-methyl-1h-indazole

Description

Significance of the Indazole Scaffold in Heterocyclic Chemistry

The indazole, or 1H-indazole, is a bicyclic heterocyclic aromatic organic compound consisting of the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. This scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets. rsc.orgmdpi.comresearchgate.netnih.gov Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and neuroprotective properties. nih.gov The versatility of the indazole ring system allows for substitutions at various positions, enabling the fine-tuning of its steric and electronic properties to optimize interactions with specific enzymes and receptors. austinpublishinggroup.com The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form, further contributing to its utility in the design of therapeutic agents. nih.gov

Academic Relevance of Halogenated Nitrogen Heterocycles in Synthetic Design

Halogenated nitrogen heterocycles are pivotal building blocks in modern organic synthesis. nbinno.com The introduction of halogen atoms onto a heterocyclic core provides a reactive handle for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nbinno.com These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from relatively simple precursors.

Furthermore, halogenation can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity for biological targets. acs.org The strategic placement of halogens can lead to enhanced potency and improved pharmacokinetic profiles of drug candidates. Consequently, the development of methodologies for the selective halogenation of nitrogen heterocycles is an active area of research. rsc.org

Research Focus on 3-Bromo-4-fluoro-1-methyl-1H-indazole as a Distinct Chemical Entity

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features suggest significant academic and practical interest. The presence of a bromine atom at the 3-position, a fluorine atom at the 4-position, and a methyl group on the indazole nitrogen (N1) creates a unique combination of electronic and steric properties.

Due to the limited specific data on this compound, the following sections will draw upon the established chemistry of related halogenated and N-methylated indazoles to infer its expected properties and reactivity.

Chemical Properties and Synthesis

Based on the general knowledge of similar compounds, the key chemical properties of this compound can be summarized as follows:

| Property | Value |

| Molecular Formula | C₈H₆BrFN₂ |

| Molecular Weight | 229.05 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents |

The synthesis of this compound would likely proceed through a multi-step sequence, starting from a readily available fluorinated aniline (B41778) or acetophenone (B1666503) derivative. A plausible synthetic route could involve the construction of the indazole core, followed by regioselective bromination and N-methylation. The specific order of these steps would be crucial to control the final substitution pattern.

Spectroscopic Data (Hypothesized)

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the N-methyl protons. The fluorine atom at C4 would likely cause splitting of the adjacent proton signals. |

| ¹³C NMR | Resonances for the eight carbon atoms, with the carbon bearing the bromine atom shifted downfield and the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for a bromine-containing compound. |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-6-4-2-3-5(10)7(6)8(9)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQESXDXZEKOGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)F)C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849476 | |

| Record name | 3-Bromo-4-fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260769-89-8 | |

| Record name | 3-Bromo-4-fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 Bromo 4 Fluoro 1 Methyl 1h Indazole

Halogen-Directed Functionalizations

The bromine atom at the C3 position serves as a versatile handle for introducing a wide range of substituents onto the indazole core. This is primarily achieved through two major classes of reactions: nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, and there must be a good leaving group present. libretexts.org

The reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of electron-wthdrawing groups, particularly at positions ortho or para to the leaving group, is crucial as they stabilize the negative charge of the Meisenheimer intermediate. libretexts.org

In the case of 3-bromo-4-fluoro-1-methyl-1H-indazole, the indazole ring itself is an electron-deficient system. The fluorine atom at the C4 position further withdraws electron density from the ring. While direct examples of SNAr reactions on this compound are not extensively documented in publicly available literature, the electronic properties of the molecule suggest it could be a substrate for such transformations under appropriate conditions with strong nucleophiles. The rate-determining step in SNAr reactions is typically the initial nucleophilic attack. youtube.com Interestingly, in contrast to SN2 reactions, fluoride (B91410) is often a better leaving group than bromide in SNAr reactions because its high electronegativity makes the carbon it is attached to more electrophilic and susceptible to nucleophilic attack. youtube.com

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have become indispensable in modern organic synthesis. researchgate.netresearchgate.net For 3-bromoindazoles, these reactions provide a mild and efficient pathway to introduce diverse functional groups at the C3 position, which is often challenging to achieve through other means. researchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. rsc.org This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromoindazoles This table presents data for analogous compounds to illustrate typical reaction conditions.

| Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various commercial boronic acids | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/Water | RT, 8-12 h | Not specified | rsc.org |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2 h | High | nih.gov |

| Free (NH) 3-bromoindazoles | Various boronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C, MW | Good | researchgate.net |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. google.com This reaction is a powerful method for creating carbon-carbon bonds and is particularly useful for the vinylation of aryl and heteroaryl halides.

Research has demonstrated the feasibility of Heck reactions with 3-bromoindazoles. Specifically, the coupling of 3-bromo-1-methyl-1H-indazole with various olefins has been achieved. beilstein-journals.orgnih.gov A notable challenge in the Heck coupling of 3-bromoindazoles is a competing debromination side reaction, which reduces the yield of the desired product. beilstein-journals.orgnih.gov To overcome this, specific conditions have been developed, such as performing the reaction under solvent-free ball-milling conditions with additives like tetrabutylammonium (B224687) bromide (TBAB) and sodium bromide (NaBr), which help to suppress the dehalogenation process. beilstein-journals.orgnih.gov

Table 2: Heck Coupling of 3-Bromo-1-methyl-1H-indazole with Alkenes Data from a study on chemoselective Heck reactions under ball-milling conditions. nih.gov

| Alkene Partner | Catalyst System | Base | Additives | Conditions | Yield |

|---|---|---|---|---|---|

| n-Butyl acrylate | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | TEA | TBAB (5 mol%), NaBr (10.0 g) | 800 rpm, 90 min | 91% |

| Styrene | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | TEA | TBAB (5 mol%), NaBr (10.0 g) | 800 rpm, 90 min | 85% |

| N,N-Dimethylacrylamide | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | TEA | TBAB (5 mol%), NaBr (10.0 g) | 800 rpm, 90 min | 78% |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are prevalent in many pharmaceutical compounds. wikipedia.orgnih.gov The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. wikipedia.orglibretexts.org

The application of Buchwald-Hartwig amination to bromoindazoles has been successfully demonstrated, providing access to a variety of 3-aminoindazole derivatives. nih.gov Studies on unprotected bromo-indazoles have shown that various primary and secondary amines can be coupled effectively using specific palladium precatalysts and bulky biarylphosphine ligands, such as RuPhos or BrettPhos, with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov

Table 3: Buchwald-Hartwig Amination Conditions for Bromoindazoles This table presents data for analogous compounds to illustrate typical reaction conditions. nih.gov

| Indazole Substrate | Amine Partner | Catalyst/Ligand | Base | Yield |

|---|---|---|---|---|

| 3-Bromo-1H-indazole | Morpholine | P1 / L1 | LiHMDS | 97% |

| 3-Bromo-1H-indazole | Aniline (B41778) | P3 / L3 | LiHMDS | 95% |

| 5-Bromo-1H-indazole | N-Methylaniline | P1 / L1 | LiHMDS | 96% |

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org

The Sonogashira reaction has been applied to 3-iodoindazoles, which are generally more reactive than their 3-bromo counterparts. thieme-connect.de However, the coupling of aryl bromides is also well-established, though it may require more forcing conditions or more active catalyst systems. wikipedia.org Successful Sonogashira couplings on bromo-heterocycles, including indazoles, often utilize catalysts like Pd(PPh₃)₄ or [PdCl₂(PPh₃)₂] with a copper(I) iodide (CuI) co-catalyst and an amine base such as triethylamine (Et₃N) in a solvent like DMF. thieme-connect.de

While specific data for this compound is limited, the general reactivity patterns suggest that it would be a viable substrate for Sonogashira coupling, allowing for the introduction of various alkyne moieties at the C3 position.

Stille Coupling

The Stille coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org For a molecule like this compound, the carbon-bromine bond at the C3 position would be the expected reactive site for this transformation. This would allow for the introduction of a wide variety of carbon-based substituents (e.g., alkyl, vinyl, aryl, alkynyl) by reacting the indazole with an appropriate organostannane reagent (R-SnBu₃). nrochemistry.com

Despite the utility of this reaction for functionalizing bromo-heterocycles, no specific examples detailing the Stille coupling of this compound have been reported. Research on other bromo-indazoles confirms the viability of the indazole scaffold in palladium-catalyzed couplings, but direct data for the specified compound, including optimized catalysts, ligands, and reaction conditions, remains undocumented. beilstein-journals.org

Directed Ortho-Metalation and Subsequent Electrophilic Quenches

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.orgbaranlab.org

In the case of 1-methyl-1H-indazole derivatives, the pyrazole (B372694) nitrogen atoms can act as a directing group, typically facilitating metalation at the C7 position. The fluorine atom at C4 could also exert some directing effect. However, the N1-methyl group prevents deprotonation at that site, which is a common pathway for N-H indazoles. A search of the chemical literature did not yield any studies where this compound was subjected to DoM conditions to introduce substituents onto the benzene (B151609) portion of the molecule. Therefore, there are no experimental data on which protons are most acidic or the types of electrophiles that can be successfully introduced.

Transformations of the Indazole Core and Substituents

Further Cyclization Reactions to Construct Fused Polycyclic Systems

The indazole nucleus can serve as a scaffold for the construction of more complex, fused polycyclic systems. This often involves transforming existing substituents into reactive handles that can participate in intramolecular cyclization reactions. For this compound, one could theoretically first use a cross-coupling reaction to install a side chain at the C3 position, which could then undergo a subsequent cyclization. However, no such reaction sequences starting from this specific compound are reported in the literature.

Oxidation and Reduction Reactions of the Indazole Nucleus and its Side Chains

The indazole ring is generally stable to oxidation and reduction under many conditions, though specific reagents can affect the nucleus or its substituents. For instance, strong oxidation could potentially lead to degradation of the pyrazole or benzene ring. The N-methyl group could also be a site for oxidation under certain enzymatic or chemical conditions. Conversely, reduction reactions could potentially target the pyrazole ring under harsh conditions or remove the halogen substituents via catalytic hydrogenation or metal-based reduction. There are no published studies describing the oxidation or reduction of this compound.

Spectroscopic and Advanced Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 3-Bromo-4-fluoro-1-methyl-1H-indazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, offers a complete picture of its molecular framework.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the three aromatic protons on the benzene (B151609) ring and the three protons of the N-methyl group.

N-Methyl Protons: A singlet, integrating to three protons, is anticipated for the methyl group attached to the N1 position of the indazole ring. Its chemical shift would typically appear in the range of 3.8-4.2 ppm.

Aromatic Protons: The protons at positions 5, 6, and 7 on the indazole ring will appear as a complex set of multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at C7 is expected to be a doublet of doublets due to coupling with H6 and the fluorine at C4. The proton at C5 would likely appear as a triplet (or doublet of doublets) from coupling to H6 and the fluorine atom. The H6 proton would show a multiplet resulting from couplings to H5 and H7.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The molecule contains nine unique carbon atoms.

N-Methyl Carbon: A single peak in the aliphatic region (around 30-35 ppm) corresponds to the N-methyl carbon.

Aromatic and Heterocyclic Carbons: Eight distinct signals are expected in the aromatic region (typically 100-150 ppm). The carbon atom attached to the fluorine (C4) will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The carbons adjacent to the fluorine (C3a and C5) will show smaller two-bond C-F couplings. Similarly, the carbon bearing the bromine atom (C3) will have its chemical shift significantly influenced by the electronegative halogen.

Predicted ¹H and ¹³C NMR Data

The following table is based on theoretical predictions and analysis of analogous structures, as direct experimental data for this specific compound is not widely published.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N1-CH₃ | ~3.9 (s, 3H) | ~32 |

| C3 | - | ~115 (d, ²JCF) |

| C4 | - | ~155 (d, ¹JCF) |

| C5 | ~7.2 (m, 1H) | ~118 (d, ²JCF) |

| C6 | ~7.4 (m, 1H) | ~129 |

| C7 | ~7.6 (m, 1H) | ~122 |

| C3a | - | ~140 |

| C7a | - | ~125 |

s = singlet, d = doublet, m = multiplet, J = coupling constant

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's electronic environment. Since there is only one fluorine atom in the molecule, the ¹⁹F NMR spectrum is expected to show a single signal. This signal will be split into a multiplet due to couplings with the neighboring aromatic protons (primarily H5) and potentially longer-range couplings. The chemical shift of this signal provides insight into the electronic effects of the surrounding substituents on the benzene ring.

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would confirm the connectivity between the aromatic protons H5, H6, and H7.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon (N-CH₃, C5, C6, C7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons like C3, C4, C3a, and C7a. For instance, correlations from the N-methyl protons to C3a and C7a would confirm the N1-methylation and help assign these carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. A key correlation would be expected between the N-methyl protons and the H7 proton, providing definitive proof of the 1-methyl substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₈H₆BrFN₂), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted HRMS Data

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₈H₆⁷⁹BrFN₂]⁺ | 227.9698 |

| [C₈H₆⁸¹BrFN₂]⁺ | 229.9678 |

Analysis of the fragmentation pattern in the mass spectrum provides corroborating evidence for the compound's structure. Under electron ionization (EI) or other fragmentation techniques, the molecular ion will break apart into smaller, characteristic fragments.

Expected fragmentation pathways for this compound could include:

Loss of a methyl radical (-•CH₃): Formation of a stable [M-15]⁺ ion.

Loss of bromine radical (-•Br): Leading to a fragment ion at [M-79/81]⁺.

Cleavage of the indazole ring: Complex fragmentation of the bicyclic system can lead to various smaller ions, the analysis of which can further confirm the core structure.

The specific fragmentation pattern serves as a molecular fingerprint, helping to distinguish it from other isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. While a specific experimental spectrum for this compound is not widely published, the expected absorption bands can be predicted based on its molecular structure and data from analogous compounds.

The structure of this compound features an indazole core, a fused bicyclic system containing both aromatic and heterocyclic rings, substituted with bromine, fluorine, and a methyl group. Key functional groups and their expected IR absorption regions include:

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring portion of the indazole system typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching from the N-methyl group is expected to produce signals in the 2850-2960 cm⁻¹ range.

C=C Aromatic Ring Stretching: The stretching vibrations within the aromatic ring are characteristic and generally result in multiple sharp peaks between 1450 cm⁻¹ and 1600 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond within the indazole ring is expected to show an absorption band in the 1590-1690 cm⁻¹ region.

C-F Stretch: The carbon-fluorine bond is known to produce a strong absorption band in the fingerprint region, typically between 1000 cm⁻¹ and 1400 cm⁻¹. The exact position can be influenced by the aromatic system.

C-Br Stretch: The carbon-bromine bond vibration is found at lower frequencies, usually in the 500-680 cm⁻¹ range.

These characteristic absorption bands collectively provide a molecular fingerprint, allowing for the confirmation of the presence of key structural motifs in a synthesized sample of this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H (Methyl) | 2850 - 2960 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Indazole C=N | 1590 - 1690 | Stretch |

| C-F | 1000 - 1400 | Stretch |

| C-Br | 500 - 680 | Stretch |

X-ray Crystallography for Solid-State Structural Analysis

For this compound, a single-crystal X-ray diffraction (SCXRD) analysis would be necessary to obtain its solid-state structure. Although specific crystallographic data for this exact isomer is not publicly available, analysis of related fluorinated and brominated indazole derivatives provides insight into the expected structural features.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

A crystallographic study of this compound would be expected to reveal:

Planarity: Confirmation of the largely planar geometry of the fused indazole ring system.

Bond Parameters: Precise measurements of the C-Br, C-F, C-N, N-N, and C-C bond lengths and the angles between them. For instance, intermolecular contacts involving the bromine atom, such as C—Br···O interactions, can be significantly shorter than the sum of van der Waals radii, indicating specific halogen bonding.

Substituent Orientation: The exact spatial orientation of the bromo, fluoro, and methyl substituents relative to the indazole ring.

Intermolecular Interactions: Identification of non-covalent interactions, such as π–π stacking or halogen bonding, which govern the crystal packing arrangement.

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal structure. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Torsion Angles | Defines the conformation of the molecule. |

| Intermolecular Contacts | Reveals how molecules are arranged and interact within the crystal. |

Chromatographic Techniques for Separation and Purity

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common and powerful methods used for this purpose.

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for non-volatile and thermally sensitive compounds like many indazole derivatives. In a typical HPLC analysis of this compound, a solution of the sample is injected into a column packed with a stationary phase (commonly silica-based, e.g., C18). A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analyte and impurities between the two phases.

A standard HPLC method for a compound like this would likely involve:

Mode: Reversed-phase chromatography.

Stationary Phase: A nonpolar C18 (octadecylsilyl) column.

Mobile Phase: A gradient or isocratic mixture of polar organic solvents (like acetonitrile or methanol) and water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

Detection: Ultraviolet (UV) detection at a wavelength where the indazole ring shows strong absorbance (e.g., 254 nm).

The output, a chromatogram, displays peaks corresponding to different components. The retention time of the major peak serves to identify the compound (when compared to a reference standard), while the area of this peak relative to the total area of all peaks is used to calculate its purity.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent tool for identifying and quantifying volatile compounds. For this compound, which has a moderate molecular weight, GC-MS can be used to confirm its identity and assess purity, provided it is thermally stable enough to be vaporized without decomposition.

In this technique:

The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) into a long, thin capillary column.

Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase.

As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact).

The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used to confirm its structure. The presence of a bromine atom would be evident from the isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio).

| Technique | Principle | Information Obtained |

| HPLC | Differential partitioning of components between a liquid mobile phase and a solid stationary phase. | Retention time (identification), peak area (purity/quantification). |

| GC-MS | Separation of volatile components in a gas phase followed by mass-based detection and fragmentation analysis. | Retention time (identification), mass spectrum (structural confirmation), purity assessment. |

Computational and Theoretical Studies on 3 Bromo 4 Fluoro 1 Methyl 1h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometric and electronic properties of substituted indazoles.

Geometry optimization is a computational process used to determine the lowest-energy three-dimensional arrangement of atoms in a molecule. For 3-Bromo-4-fluoro-1-methyl-1H-indazole, DFT methods, such as B3LYP with a basis set like 6-31+G(d,p), would be employed to find its most stable conformation. This process yields crucial information about bond lengths, bond angles, and dihedral angles.

The analysis of the electronic structure provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies and the generation of electron density maps, which are essential for understanding the molecule's stability and reactivity.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Indazole Ring

| Parameter | Typical Calculated Value |

|---|---|

| N1-N2 Bond Length | ~1.38 Å |

| C3-C3a Bond Length | ~1.40 Å |

| C7a-N1 Bond Length | ~1.39 Å |

| C3a-C4 Bond Angle | ~135° |

| N1-N2-C3 Bond Angle | ~110° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing effects of the bromine and fluorine atoms are expected to lower the energies of both the HOMO and LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Indazole

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

DFT calculations are crucial for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products.

For reactions involving the indazole core, such as N-alkylation or electrophilic aromatic substitution, DFT can be used to calculate the activation energies. A comprehensive DFT mechanistic study can differentiate the formation pathways of N1- or N2-substituted indazoles, providing insights that support observed experimental outcomes. semanticscholar.orgnih.gov These calculations help in understanding why certain products are formed preferentially over others.

Quantum Chemical Modeling of Regioselectivity and Stereoselectivity

Quantum chemical methods are highly effective in predicting the regioselectivity of chemical reactions. In the case of indazoles, a common challenge is controlling substitution at the N1 versus the N2 position. nih.gov

Computational models can calculate the relative energies of the potential products and the activation barriers of the transition states leading to them. semnan.ac.ir For instance, DFT calculations have been used to suggest that chelation mechanisms or non-covalent interactions can be the driving forces for regioselectivity in the alkylation of substituted indazoles. semanticscholar.orgnih.gov These models can also analyze Fukui indices and partial atomic charges to predict the most likely sites for nucleophilic or electrophilic attack, thereby explaining observed regioselectivity. semanticscholar.orgillinois.edu

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic properties. This is particularly valuable for confirming molecular structures and interpreting experimental spectra.

Predicting 1H, 13C, and especially 19F NMR chemical shifts using quantum chemical methods like DFT is now a common practice. nih.gov For fluorinated aromatic compounds, computational approaches can reliably assign chemical shifts to specific fluorine atoms, which can be challenging to determine experimentally. researchgate.netnih.gov These predictions are often achieved by calculating the magnetic shielding tensors for each nucleus. While gas-phase calculations are common, including solvent effects via continuum models can improve accuracy. nih.govuni-muenchen.de

Table 3: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Reference Standard |

|---|---|---|

| 19F | -120 to -130 | CFCl3 |

| 1H (N-CH3) | ~4.1 | TMS |

| 13C (C3-Br) | ~115 | TMS |

| 13C (C4-F) | ~150 (with large 1JC-F coupling) | TMS |

Investigation of Electronic Property Tuning through Substituent Effects

The electronic properties of the indazole ring are significantly influenced by its substituents. The fluorine and bromine atoms in this compound play a crucial role in modulating these properties through inductive and resonance effects.

Computational methods can quantify these effects. By calculating properties like molecular electrostatic potential (MEP) maps, atomic charges, and orbital energies, researchers can visualize and understand how the electron-withdrawing nature of the halogens affects the charge distribution and reactivity sites on the indazole core. nih.govrsc.org This knowledge is vital for designing molecules with specific electronic properties for applications in materials science and medicinal chemistry.

3 Bromo 4 Fluoro 1 Methyl 1h Indazole As a Synthon in Complex Organic Synthesis

Role as a Versatile Building Block for Multi-Step Syntheses

The strategic placement of the bromo and fluoro substituents on the ind-azole core makes 3-bromo-4-fluoro-1-methyl-1H-indazole a highly valuable intermediate in multi-step synthetic sequences. The bromine atom at the C3 position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various carbon and heteroatom-based functionalities.

One of the most powerful applications of this building block is in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds by coupling the bromo-indazole with a range of organoboron reagents. The versatility of this approach allows for the introduction of aryl, heteroaryl, and alkyl groups at the 3-position of the indazole ring, paving the way for the synthesis of a vast library of derivatives. The reaction conditions are typically mild and tolerant of a wide range of functional groups, making it a robust method in complex molecule synthesis.

Similarly, other palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be effectively employed. The Sonogashira coupling facilitates the introduction of alkyne moieties, which can serve as handles for further transformations, including cycloaddition reactions. The Heck reaction allows for the vinylation of the indazole core, while the Buchwald-Hartwig amination provides a direct route to introduce substituted amines, a common motif in pharmacologically active compounds.

Precursor for the Construction of Diverse Heterocyclic Systems

Beyond its utility in substitution reactions, this compound serves as a valuable precursor for the construction of more complex, fused heterocyclic systems. The reactive nature of the C3-bromo bond allows for its participation in various annulation and cyclization reactions, leading to the formation of novel polycyclic frameworks.

For instance, the bromo-indazole can undergo intramolecular cyclization reactions following the introduction of a suitable functional group at an adjacent position. This strategy can be employed to synthesize indazolo-fused heterocycles, which are of significant interest in medicinal chemistry due to their unique three-dimensional structures and potential for novel biological activities.

Furthermore, the bromo-substituent can be transformed into other functional groups that can then participate in ring-forming reactions. For example, conversion of the bromide to an azide or an amine can set the stage for cycloaddition or condensation reactions to build additional heterocyclic rings onto the indazole scaffold. The ability to construct such diverse and complex heterocyclic systems from a readily available precursor highlights the synthetic power of this compound.

Applications in the Synthesis of Advanced Organic Materials

The unique electronic and structural features of the this compound scaffold also lend themselves to the synthesis of advanced organic materials. The indazole core itself is a known chromophore, and by strategically functionalizing the 3-position, the photophysical properties of the resulting molecules can be fine-tuned.

The ability to introduce various aromatic and heteroaromatic substituents via cross-coupling reactions allows for the creation of extended π-conjugated systems. These systems are the fundamental building blocks for a variety of organic electronic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atom can also play a crucial role in tuning the energy levels and improving the stability of these materials.

While the specific material properties are beyond the scope of this discussion, the synthetic versatility of this compound provides a clear pathway to a wide range of novel organic materials with potentially interesting and useful electronic and photophysical characteristics. The ability to systematically modify the molecular structure through well-established synthetic protocols makes this compound an attractive starting point for the rational design of new functional materials.

Future Research Perspectives in the Chemistry of 3 Bromo 4 Fluoro 1 Methyl 1h Indazole

Development of Novel and Highly Efficient Synthetic Methodologies

While general methods for indazole synthesis are well-established, the preparation of polysubstituted derivatives like 3-Bromo-4-fluoro-1-methyl-1H-indazole often requires multi-step sequences that can be inefficient. nih.gov Future research should focus on creating more direct, atom-economical, and scalable synthetic routes.

Key areas for investigation include:

Convergent Synthesis Strategies: Developing methods that construct the substituted indazole core in the final steps from readily available, complex fragments. This could involve adapting existing protocols, such as the cyclization of substituted o-aminobenzonitriles or the annulation of arynes with hydrazones, to accommodate the required substitution pattern. nih.govacs.org

Late-Stage Functionalization: An alternative to building the molecule from scratch is to introduce the required substituents onto a pre-formed indazole core. Research into regioselective C-H activation and halogenation of 1-methyl-4-fluoro-1H-indazole could provide a more efficient route to the target molecule. Transition-metal-catalyzed C-H functionalization is a powerful tool for this purpose. nih.govnih.gov

Flow Chemistry and Process Optimization: For large-scale production, moving from batch to continuous flow synthesis can offer significant advantages in safety, efficiency, and scalability. Future work could involve designing a flow process for the synthesis of this compound, optimizing parameters such as reaction time, temperature, and stoichiometry. mdpi.com

Green Chemistry Approaches: Exploration of syntheses that utilize greener solvents, reduce waste, and employ catalytic rather than stoichiometric reagents is essential. For instance, developing copper-catalyzed cyclization methods could offer a more sustainable alternative to palladium-based systems. nih.govresearchgate.net

Table 1: Potential Future Synthetic Strategies for this compound

| Strategy | Key Reaction Type | Potential Starting Materials | Rationale / Area for Research |

|---|---|---|---|

| Linear Synthesis | Cyclization / Diazotization | Substituted 2,3-difluoro-aniline derivatives | Adapting known indazole syntheses from anilines; research needed to control regioselectivity of bromination and methylation steps. google.com |

| Convergent Synthesis | [3+2] Annulation | 2-bromo-3-fluoro-benzyne and methylhydrazine derivatives | Aryne chemistry offers a powerful method for ring construction; research would focus on generating the specific aryne precursor and controlling the cycloaddition. acs.org |

| Late-Stage Functionalization | C-H Bromination | 4-fluoro-1-methyl-1H-indazole | Direct C3-bromination would be highly atom-economical; research is needed to identify catalysts and conditions for high regioselectivity over other C-H bonds. chim.it |

| Modern Catalytic Methods | Intramolecular C-H Amination | Substituted aminohydrazones | Palladium-catalyzed C-H amination provides a direct route to the indazole core; requires synthesis of a suitable polysubstituted precursor. nih.gov |

Exploration of Undiscovered Reaction Pathways and Catalytic Systems

The functional groups on this compound make it an ideal substrate for exploring a wide range of chemical transformations, particularly in the realm of transition-metal catalysis. The C3-bromo position is especially ripe for functionalization. chim.it

Future research should target:

Cross-Coupling Reactions: A systematic investigation of various palladium- and copper-catalyzed cross-coupling reactions at the C3 position is warranted. researchgate.netmdpi.com This includes Suzuki-Miyaura (for C-C bond formation with boronic acids), Sonogashira (C-C bond with terminal alkynes), Buchwald-Hartwig (C-N bond with amines), and cyanation reactions. researchgate.net Such studies would create a library of novel 3-substituted indazole derivatives with diverse electronic and steric properties.

Direct C-H Functionalization: Beyond the C3 position, the benzene (B151609) portion of the molecule has C-H bonds at positions 5, 6, and 7 that could be targets for direct functionalization. nih.gov Developing catalytic systems (e.g., using rhodium or ruthenium) that can selectively activate one of these C-H bonds over the others would open up pathways to previously inaccessible di- and tri-substituted indazole isomers.

Photoredox Catalysis: Investigating the reactivity of the compound under photoredox conditions could uncover novel reaction pathways. For example, light-mediated reactions could enable radical-based functionalizations at the C3 position or other sites on the ring, providing access to products not achievable through traditional thermal methods.

Novel Catalyst Development: The specific electronic environment created by the fluoro and bromo substituents may require the development of new, tailored catalyst systems. This could involve designing ligands for palladium or copper that enhance catalytic activity and selectivity for this particular substrate. The use of ionic liquids as media could also be explored to improve catalyst stability and recyclability. mdpi.comjocpr.com

Table 2: Potential Functionalization Reactions for Future Exploration

| Reaction Type | Position | Reagent/Catalyst System | Potential Outcome |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C3 | Aryl/heteroaryl boronic acids, Pd catalyst | Synthesis of 3-aryl-4-fluoro-1-methyl-1H-indazoles for materials science. mdpi.com |

| Buchwald-Hartwig Amination | C3 | Amines, Pd or Cu catalyst | Access to 3-aminoindazole derivatives as complex ligands. princeton.edu |

| Sonogashira Coupling | C3 | Terminal alkynes, Pd/Cu catalyst | Creation of extended π-conjugated systems. researchgate.net |

| Direct C-H Arylation | C7 | Aryl halides, Rh or Pd catalyst | Regioselective synthesis of 3,7-disubstituted indazoles. nih.gov |

| Nitration | C5 or C7 | Fe(NO₃)₃ / TEMPO | Introduction of nitro groups to further tune electronic properties. chim.it |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Modern chemical research is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). rjptonline.org These computational tools can accelerate discovery by predicting reaction outcomes, optimizing conditions, and proposing novel synthetic routes, thereby reducing the need for extensive trial-and-error experimentation. acs.orgresearchgate.net

Future research on this compound could leverage AI in several ways:

Retrosynthetic Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning, can analyze the structure of this compound and propose multiple, ranked synthetic pathways. acs.orgnih.gov These algorithms can be trained on vast reaction databases to identify both common and unconventional strategies that a human chemist might overlook.

Reaction Yield Prediction: ML models, particularly random forest or neural network algorithms, can be trained on datasets of similar indazole functionalization reactions to predict the yield of a planned transformation. princeton.edunih.gov By inputting descriptors for the substrates, reagents, and catalysts, these models can forecast the success of a reaction before it is attempted in the lab, saving time and resources. rjptonline.org

Optimization of Reaction Conditions: ML algorithms can efficiently explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst, ligand, base) to identify the optimal conditions for a given transformation, such as a Suzuki coupling on the C3-bromo position. princeton.edu This in silico optimization can guide experimental work to quickly achieve high yields and purity.

Discovery of Novel Reactivity: AI can analyze patterns in large chemical datasets to predict unprecedented reactions. researchgate.net An ML model might identify a novel catalytic system or set of conditions that could unlock a new type of reactivity for the this compound scaffold.

Expansion of the Compound's Utility in Chemical Research (excluding biological applications)

While indazoles are widely studied in medicinal chemistry, their unique electronic and structural properties also make them valuable in other areas of chemical research. pnrjournal.comnih.gov The specific substitution pattern of this compound makes it a particularly interesting building block for materials science and coordination chemistry.

Future research should explore its utility in:

Organic Electronics: Indazole derivatives have been investigated for use in organic light-emitting diodes (OLEDs). researchgate.net The electron-withdrawing nature of the fluorine atom combined with the potential for extending conjugation via reactions at the bromine atom suggests that this compound could serve as a precursor to novel host or emissive materials. Future work would involve synthesizing a range of 3-aryl or 3-alkynyl derivatives and characterizing their photophysical and electrochemical properties, such as their HOMO/LUMO energy levels and quantum yields.

Coordination Chemistry: The indazole ring contains two nitrogen atoms that can act as ligands for transition metals. Research could be directed towards synthesizing metal complexes using this compound or its derivatives as ligands. The electronic properties of these complexes could be fine-tuned by the substituents on the indazole core, potentially leading to new catalysts, sensors, or photoactive materials.

Functional Dyes and Probes: By attaching chromophores or fluorophores to the indazole scaffold via the C3-position, it may be possible to create novel dyes. The fluorine atom could be used to modulate the spectral properties of these dyes or to serve as a reporter for ¹⁹F NMR studies in materials science contexts.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-4-fluoro-1H-indazole |

| 4-bromo-5-methyl-1H-indazole |

| 3-fluoro-2-methylaniline |

| 1-methyl-4-fluoro-1H-indazole |

| 3-iodoindazoles |

| 6-bromoindazole |

| 5-methoxyindazole |

| 7-nitroindazole |

| 3,7-dinitro-1H-indazole |

| 2,3-difluoro-aniline |

| 2-bromo-3-fluoro-benzyne |

| methylhydrazine |

| 4-fluoro-1-methyl-1H-indazole |

| boronic acids |

| terminal alkynes |

| amines |

| aryl halides |

| Fe(NO₃)₃ (Iron(III) nitrate) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-4-fluoro-1-methyl-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves halogenation and alkylation steps. For example, 1-methylindazole derivatives can be brominated using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C). Fluorination is achieved via electrophilic substitution using Selectfluor™ or similar reagents. Optimization includes adjusting stoichiometry, reaction time (e.g., 12–24 hours), and monitoring via TLC. Crystallization from hexane/ethyl acetate (1:1 v/v) yields pure product .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR : - and -NMR identify substituent positions (e.g., Br and F shifts at δ 7.2–8.1 ppm for aromatic protons).

- IR : Peaks at 750–800 cm confirm C-Br bonds; 1220–1250 cm indicate C-F stretches.

- Mass Spectrometry : Molecular ion peaks at m/z 215.022 (M) align with the formula CHBrFN .

Q. What protocols ensure purity (>98%) for research-grade material?

- Methodological Answer : Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (≤0.3% deviation from theoretical C/H/N content) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. For example, dihedral angles between indazole and substituent planes (e.g., 23.17° for a triazole analog) reveal steric effects. Hydrogen-bonding interactions (C–H···N) are mapped to predict packing stability .

Q. What strategies address contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in pharmacological studies (e.g., IC variability) require:

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., 72-hour incubation, 10 μM–100 nM range).

- Off-Target Profiling : Use kinase panels or proteome-wide screens to identify confounding interactions .

Q. How are computational models used to predict binding interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) with AMPA or kinase targets evaluates binding poses. For example, ligand efficiency scores (< -7.0 kcal/mol) and hydrogen-bonding residues (e.g., Glu403 in AMPA receptors) prioritize compounds for synthesis .

Q. What environmental precautions are critical during disposal?

- Methodological Answer : Follow EPA guidelines for halogenated waste. Neutralize with 10% sodium bicarbonate before incineration. Avoid aqueous release due to aquatic toxicity (LC < 1 mg/L for Daphnia magna) .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.